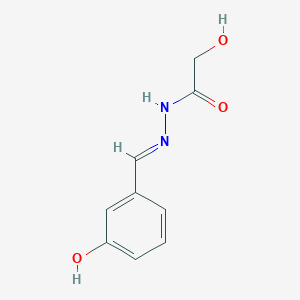
2-hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide, also known as HABA, is a chemical compound that has been widely studied for its potential applications in various fields of science. HABA is a hydrazide derivative of salicylaldehyde and has a molecular formula of C10H10N2O3. This compound is synthesized through a simple and efficient method and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with various proteins and enzymes in the body. 2-hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. This inhibition results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. 2-hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide has also been found to exhibit metal ion complexation and fluorescent properties, making it a useful tool in analytical chemistry. The compound has been shown to scavenge free radicals and protect cells from oxidative stress. 2-hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide has also been found to inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
2-hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide has several advantages for lab experiments, including its simple and efficient synthesis method, high yield, and low cost. The compound is also stable under various experimental conditions, making it a useful tool for various applications. However, 2-hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide has some limitations, including its potential toxicity and limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the research on 2-hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide. One potential direction is the development of 2-hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide-based metal ion sensors for various applications, including environmental monitoring and medical diagnostics. Another potential direction is the investigation of the compound's potential as an anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide.
Conclusion:
In conclusion, 2-hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide is a hydrazide derivative of salicylaldehyde that has been widely studied for its potential applications in various fields of science. The compound can be synthesized through a simple and efficient method and has been found to exhibit various biochemical and physiological effects. 2-hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide has several advantages for lab experiments, including its simple synthesis method and stability under various conditions. There are several future directions for the research on 2-hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide, including the development of metal ion sensors and investigation of its potential as an anti-cancer agent.
Synthesemethoden
2-hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide can be synthesized through a simple and efficient method by reacting salicylaldehyde and aceto hydrazide in the presence of a catalyst. The reaction results in the formation of 2-hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide, which can be purified through recrystallization. The yield of the synthesis method is high, making it a cost-effective and efficient method for producing this compound.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide has been widely studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and analytical chemistry. This compound has been found to exhibit various biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties. 2-hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide has also been used as a ligand for metal ion complexation and as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
2-hydroxy-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-6-9(14)11-10-5-7-2-1-3-8(13)4-7/h1-5,12-13H,6H2,(H,11,14)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYVAZDULTZTBD-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-N'-(3-hydroxybenzylidene)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B6134585.png)
![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B6134591.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134597.png)
![1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134599.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6134616.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134629.png)
![N-(3-methoxyphenyl)-3-{1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6134631.png)
![3-(1-hydroxy-1-methylethyl)-N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6134634.png)


![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6134654.png)
![N-(4-ethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6134655.png)

![methyl 5-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6134662.png)